Tfllr-NH2

Descripción general

Descripción

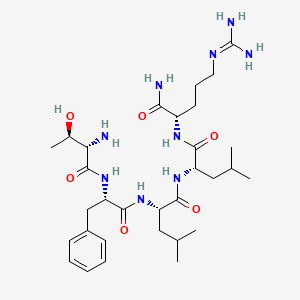

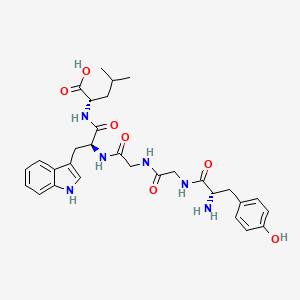

TFLLR-NH2 es un péptido derivado del receptor activado por proteasa-1 (PAR1) que actúa como un agonista selectivo para PAR1. Este compuesto es conocido por su capacidad para estimular la extravasación plasmática mediada por PAR1 in vivo . Tiene un peso molecular de 647.82 y una fórmula química de C31H53N9O6 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

TFLLR-NH2 se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se desprotege para producir el producto final .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría SPPS a gran escala. Este método permite la producción eficiente y de alto rendimiento de péptidos, lo que lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

TFLLR-NH2 experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .

Reactivos y condiciones comunes

La síntesis de this compound implica reactivos como aminoácidos protegidos, agentes de acoplamiento (por ejemplo, HBTU, DIC) y agentes de desprotección (por ejemplo, TFA). Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad de los enlaces peptídicos .

Principales productos formados

El principal producto formado a partir de la síntesis de this compound es el propio péptido. Los productos secundarios pueden incluir péptidos truncados o péptidos con desprotección incompleta .

Aplicaciones Científicas De Investigación

TFLLR-NH2 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

TFLLR-NH2 ejerce sus efectos activando selectivamente PAR1. Al unirse a PAR1, induce un cambio conformacional que desencadena vías de señalización intracelular. Esta activación conduce a varias respuestas celulares, incluidos cambios en la concentración de iones calcio y la liberación de mediadores inflamatorios . El principal objetivo molecular de this compound es PAR1, y las vías involucradas incluyen la vía de señalización del receptor acoplado a proteína G .

Comparación Con Compuestos Similares

Compuestos similares

SFLLRN-NH2: Otro agonista de PAR1 con una secuencia de aminoácidos ligeramente diferente.

TF-NH2: Una versión truncada de TFLLR-NH2 que conserva la actividad agonista de PAR1.

Singularidad

This compound es único debido a su secuencia específica de aminoácidos, que confiere una alta selectividad y potencia para PAR1. Esto lo convierte en una herramienta valiosa para estudiar los procesos mediados por PAR1 y desarrollar terapias dirigidas a PAR1 .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMCEKSRDPIPX-GFGQVAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TFLLR-NH2?

A1: this compound acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound activate PAR1?

A2: this compound mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]

Q3: Which signaling pathways are activated downstream of PAR1 upon this compound binding?

A3: this compound binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]

Q4: What are the physiological consequences of PAR1 activation by this compound?

A4: this compound-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:

- Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, this compound induces contraction. [, , , , , , , , , ]

- Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, this compound can stimulate proliferation and growth. [, , , ]

- Inflammatory Responses: PAR1 activation by this compound can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]

- Blood-Brain Barrier Integrity: this compound administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []

Q5: What is the molecular formula and weight of this compound?

A5: As a peptide, this compound doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.

Q6: Is there spectroscopic data available for this compound?

A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.

Q7: How do structural modifications of the this compound peptide affect its activity and selectivity?

A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact this compound's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to this compound. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models, including:

- Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]

- Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of this compound on smooth muscle contraction. [, , , , , , , ]

Q9: What in vivo models have been used to investigate the effects of this compound?

A9: Animal models, particularly rodents, have been instrumental in studying this compound's effects:

- Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of this compound as a therapeutic target. [, ]

- Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []

- Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and this compound on post-hemorrhagic hydrocephalus development. []

Q10: What are the potential therapeutic applications of this compound or PAR1 modulators?

A10: While this compound itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:

- Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]

- Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]

- Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]

Q11: What are the future directions for research on this compound and PAR1?

A11: Future research avenues could focus on:

- Deciphering the complexities of biased signaling: Understanding how different agonists, including this compound, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []

- Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]

- Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)